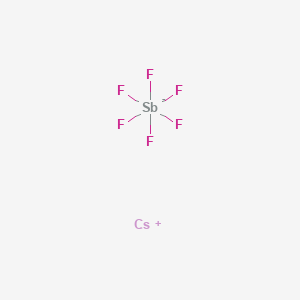
Caesium hexafluoroantimonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caesium hexafluoroantimonate is a chemical compound with the formula Cs[SbF6]. It is known for its unique properties and applications in various fields of science and industry. This compound is a salt composed of cesium cations and hexafluorostiboranuide anions, and it is often used in research and industrial processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Caesium hexafluoroantimonate can be synthesized through the reaction of cesium fluoride with antimony pentafluoride. The reaction typically occurs in anhydrous hydrogen fluoride as a solvent. The process involves the following steps:
- Dissolving cesium fluoride in anhydrous hydrogen fluoride.
- Adding antimony pentafluoride to the solution.
- Allowing the reaction to proceed at low temperatures to form cesium hexafluorostiboranuide.
Industrial Production Methods
Industrial production of cesium hexafluorostiboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the highly reactive and corrosive reagents is essential for safe and efficient production.
化学反応の分析
Types of Reactions
Caesium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where the hexafluorostiboranuide anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Reagents like halides or other anionic species can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
科学的研究の応用
Caesium hexafluoroantimonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: It is employed in studies involving ion exchange and membrane transport due to its unique ionic properties.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including advanced ceramics and electronic components.
作用機序
The mechanism by which cesium hexafluorostiboranuide exerts its effects involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by accepting electron pairs from other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Cesium fluoride: Used in similar applications but lacks the unique properties of the hexafluorostiboranuide anion.
Antimony pentafluoride: Shares some reactivity but is more commonly used as a standalone reagent.
Hexafluorophosphate salts: Similar in structure but with different chemical properties and applications.
Uniqueness
Caesium hexafluoroantimonate is unique due to its combination of cesium and hexafluorostiboranuide, which imparts distinct reactivity and stability. Its ability to act as a strong Lewis acid makes it particularly valuable in catalysis and other chemical processes.
特性
IUPAC Name |
cesium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJUXHXIKZIMM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633384 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.656 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16949-12-5 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

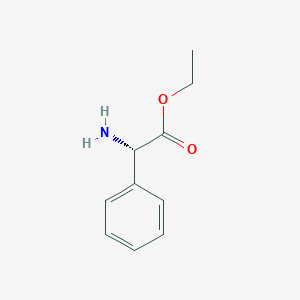
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
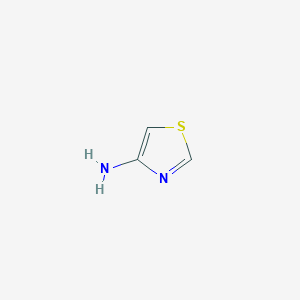

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)

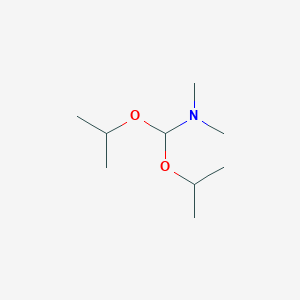

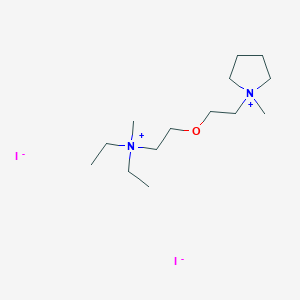
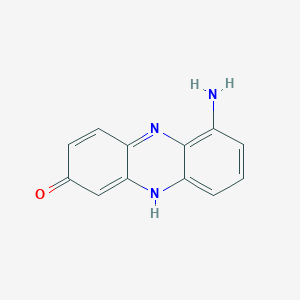
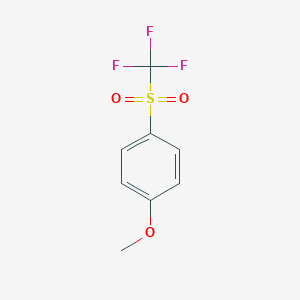

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
